molecular formula C34H28Br2FeP2Pd B568543 Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) CAS No. 124268-93-5

Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)

Cat. No.: B568543
CAS No.: 124268-93-5
M. Wt: 820.619
InChI Key: ZHEJVWMCZVGKAJ-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II), also known as ZEA26893, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions .

Mode of Action

ZEA26893 interacts with its targets by facilitating the coupling of sec-alkyl and n-alkyl Grignard reagents . It is also involved in the borylation of aryl halides and the coupling of the derived arylboronic esters with aryl halides .

Biochemical Pathways

The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . These pathways are essential for the formation of biaryls and other complex organic compounds .

Result of Action

The result of ZEA26893’s action is the successful completion of the chemical reactions it catalyzes. This includes the formation of biaryls through the coupling of aryl halides and arylboronic esters , and the synthesis of lactams by CO insertion .

Action Environment

The action, efficacy, and stability of ZEA26893 can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it is typically stored under argon in a cool, dry place . The solvent used can also impact its effectiveness, as it is soluble in chloroform and slightly soluble in dichloromethane .

Biochemical Analysis

Biochemical Properties

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is known for its role in various biochemical reactions . It is particularly used in Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling

Molecular Mechanism

The molecular mechanism of action of Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is complex and multifaceted. It exerts its effects at the molecular level through its role as a catalyst in various reactions . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specifics of these interactions are currently under study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with palladium(II) bromide. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) undergoes various types of reactions, primarily serving as a catalyst in:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .

Scientific Research Applications

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic synthesis reactions, including cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is unique due to its specific ligand environment, which provides distinct electronic and steric properties that enhance its catalytic activity in certain reactions .

Properties

InChI

InChI=1S/2C17H14P.2BrH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEJVWMCZVGKAJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].Br[Pd]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Br2FeP2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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